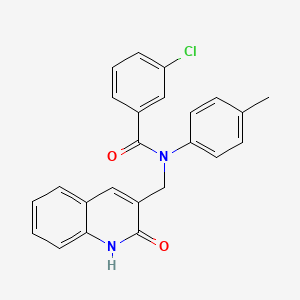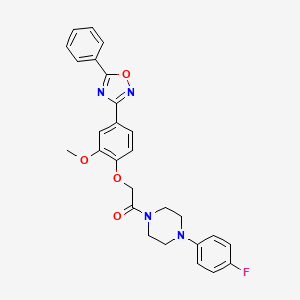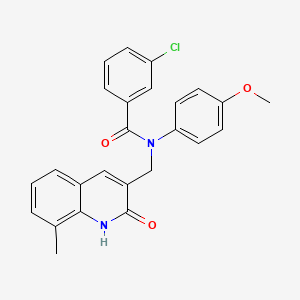
N'-((4-Methoxybenzoyl)oxy)-2-phenylacetimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-((4-Methoxybenzoyl)oxy)-2-phenylacetimidamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MPAPA and is primarily used as a research tool to investigate the mechanisms of various biological processes.
Mecanismo De Acción
N'-((4-Methoxybenzoyl)oxy)-2-phenylacetimidamide inhibits the activity of HDAC by binding to the active site of the enzyme. This leads to an accumulation of acetylated histones, which can alter gene expression patterns. The exact mechanism of action of HDAC inhibitors is still being investigated, but it is thought that they may induce apoptosis (cell death) in cancer cells by altering gene expression patterns.
Biochemical and Physiological Effects:
N'-((4-Methoxybenzoyl)oxy)-2-phenylacetimidamide has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and it has also been shown to have anti-inflammatory effects. Additionally, it has been investigated for its potential use in the treatment of neurodegenerative diseases, as it has been shown to have neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N'-((4-Methoxybenzoyl)oxy)-2-phenylacetimidamide in lab experiments is its well-established synthesis method. Additionally, it has been extensively studied and has a known mechanism of action. However, one limitation of using this compound is its potential toxicity, as it has been shown to have cytotoxic effects in some cell lines. Therefore, caution should be taken when using this compound in lab experiments.
Direcciones Futuras
There are several future directions for research involving N'-((4-Methoxybenzoyl)oxy)-2-phenylacetimidamide. One area of research is investigating its potential use in cancer treatment, as it has been shown to induce apoptosis in cancer cells. Additionally, it may have potential applications in the treatment of neurodegenerative diseases, as it has been shown to have neuroprotective effects. Further research is needed to fully understand the mechanisms of action of this compound and its potential applications in scientific research.
Métodos De Síntesis
The synthesis method of N'-((4-Methoxybenzoyl)oxy)-2-phenylacetimidamide involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with N-(2-amino-phenyl) acetamide to form the final product, N'-((4-Methoxybenzoyl)oxy)-2-phenylacetimidamide. The synthesis method is well-established and has been reported in several research articles.
Aplicaciones Científicas De Investigación
N'-((4-Methoxybenzoyl)oxy)-2-phenylacetimidamide has been extensively used as a research tool to investigate the mechanisms of various biological processes. It has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. HDAC inhibitors have been investigated for their potential use in cancer treatment, as they can induce cell death in cancer cells.
Propiedades
IUPAC Name |
[(E)-(1-amino-2-phenylethylidene)amino] 4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-20-14-9-7-13(8-10-14)16(19)21-18-15(17)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFAGJTFXYIGMHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)ON=C(CC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)O/N=C(\CC2=CC=CC=C2)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-(1-amino-2-phenylethylidene)amino] 4-methoxybenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-(5-chloro-2-ethoxybenzenesulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]piperidine-3-carboxamide](/img/structure/B7713558.png)






![N-(5-chloro-2-methoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713607.png)